molecular formula C14H10N2O B8753781 5-Phenyl-3-(pyridin-3-yl)isoxazole

5-Phenyl-3-(pyridin-3-yl)isoxazole

Cat. No.: B8753781
M. Wt: 222.24 g/mol
InChI Key: ADEVNZXMBGDRQL-UHFFFAOYSA-N
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Description

5-Phenyl-3-(pyridin-3-yl)isoxazole is a chemical compound of significant interest in medicinal chemistry research. As a member of the isoxazole family—five-membered heterocyclic rings containing adjacent oxygen and nitrogen atoms—this compound serves as a versatile scaffold for the development of novel biologically active molecules . The structural motif of isoxazole is a privileged structure in drug discovery, found in several marketed pharmaceuticals across various therapeutic categories . This compound is of particular value for researchers investigating enzyme inhibition. Isoxazole derivatives have demonstrated potent activity against a range of enzymic targets, including cyclooxygenase-2 (COX-2) , tyrosinase , and hematopoietic prostaglandin D synthase (HPGDS) . The presence of both phenyl and pyridinyl substituents on the core isoxazole ring may enhance its ability to interact with enzyme active sites through diverse non-covalent interactions, making it a promising candidate for in vitro binding and inhibition assays . Its potential application spans several research areas, including the development of anti-inflammatory, anticancer, antimicrobial, and antioxidant agents . Intended Use and Handling This product is provided exclusively for research purposes in laboratory settings. It is intended for use by qualified and trained professionals. 5-Phenyl-3-(pyridin-3-yl)isoxazole is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

5-phenyl-3-pyridin-3-yl-1,2-oxazole

InChI

InChI=1S/C14H10N2O/c1-2-5-11(6-3-1)14-9-13(16-17-14)12-7-4-8-15-10-12/h1-10H

InChI Key

ADEVNZXMBGDRQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C3=CN=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Anti-Platelet Aggregation Activity

The most direct comparison is with 5-phenyl-3-(3-pyridyl)-1,2,4-oxadiazole , a bioisosteric analog where the isoxazole ring is replaced by a 1,2,4-oxadiazole. Key findings include:

Parameter 5-Phenyl-3-(pyridin-3-yl)isoxazole 5-Phenyl-3-(pyridin-3-yl)-1,2,4-oxadiazole
Arachidonic Acid Inhibition Complete suppression (IC₅₀ < 100 μM) Complete suppression (IC₅₀ < 100 μM)
ADP-Induced Aggregation Suppresses second wave only Partially suppresses first wave (300–400 μM)
Adrenaline Inhibition Suppresses second wave Suppresses second wave
Relative Activity 1.1–1.5× higher potency Lower potency
  • The isoxazole derivative exhibits superior anti-aggregatory efficacy, attributed to electronic and steric effects of the heterocyclic core .
  • Neither compound inhibits thrombin at concentrations ≤250 μM, indicating a selective mechanism .

Structural and Electronic Modifications

Heterocyclic Core Variations
  • 1,2,4-Oxadiazole vs. Isoxazole : The oxadiazole introduces an additional nitrogen atom at the C4 position, altering electron distribution and hydrogen-bonding capacity. This reduces anti-aggregatory potency but broadens inhibition to include partial suppression of ADP’s first wave .
  • 3,5-Diphenylisoxazole : Lacking the pyridinyl group, this analog shows reduced biological relevance but higher synthetic yield (75%) .
Substituent Effects
  • 5-Phenyl-3-(p-tolyl)isoxazole : Replacing pyridinyl with p-tolyl (methylphenyl) enhances lipophilicity but diminishes target engagement, as the pyridinyl group’s nitrogen is critical for receptor interactions .
  • 3-(4-Bromophenyl)-5-(6-(trifluoromethoxy)pyridin-3-yl)isoxazole : Bulkier substituents (e.g., bromophenyl, trifluoromethoxy) reduce synthetic yield (48%) due to steric hindrance but may improve metabolic stability .

Pharmacological Scope Beyond Anti-Aggregation

  • Styrylisoxazole Carboxylic Acids : Derivatives like 5-(p-substitutedstyryl)-isoxazole-3-carboxylic acids show anti-inflammatory activity, highlighting the versatility of isoxazole scaffolds .

Q & A

Advanced Research Question

  • Pyridine ring : Acts as a hydrogen-bond acceptor, enhancing binding to biological targets (e.g., kinase active sites). Protonation at physiological pH alters solubility .
  • Isoxazole ring : The N-O group participates in dipole-dipole interactions, influencing membrane permeability. Substituents at C-5 (e.g., phenyl) sterically hinder metabolic oxidation .

What green chemistry principles can be applied to improve the sustainability of synthesizing 5-Phenyl-3-(pyridin-3-yl)isoxazole?

Advanced Research Question

  • Solvent recycling : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable alternative, in cycloadditions .
  • Catalyst recovery : Immobilize hypervalent iodine reagents on silica supports to reduce waste .
  • Energy efficiency : Microwave-assisted synthesis reduces reaction times from hours to minutes .

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